molecular formula C20H22N4OS B2543476 2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole CAS No. 2380070-21-1

2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole

Cat. No.: B2543476
CAS No.: 2380070-21-1
M. Wt: 366.48
InChI Key: LZQJRRLEYYHATJ-UHFFFAOYSA-N
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Description

“2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole” is a complex organic compound. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of such compounds often involves the design of privileged structures in medicinal chemistry . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis process often involves a Diels–Alder reaction between key intermediates .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, compounds with similar structures have shown promising anti-fibrotic activities . Therefore, this compound might also be developed into novel anti-fibrotic drugs .

Properties

IUPAC Name

2-phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-2-7-17(8-3-1)19-23-18(15-26-19)13-24-11-4-6-16(12-24)14-25-20-21-9-5-10-22-20/h1-3,5,7-10,15-16H,4,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQJRRLEYYHATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=N2)C3=CC=CC=C3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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